molecular formula C7H4BrNS B158739 4-Bromophenyl isothiocyanate CAS No. 1985-12-2

4-Bromophenyl isothiocyanate

Cat. No.: B158739
CAS No.: 1985-12-2
M. Wt: 214.08 g/mol
InChI Key: XQACWEBGSZBLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄BrNS and a molecular weight of 214.082 g/mol . It is also known by other names such as p-Bromophenyl isothiocyanate and Benzene, 1-bromo-4-isothiocyanato- . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isothiocyanate group. It is commonly used in organic synthesis and various scientific research applications.

Mechanism of Action

Target of Action

4-Bromophenyl isothiocyanate, like other isothiocyanates, is a potent modifier of thiol groups . It has been successfully applied in studying the active site structure of renal (Na+ + K+)-ATPase . Very little is known about its interactions with myocardial sarcolemmal atpases .

Mode of Action

Isothiocyanates in general are known to govern many intracellular targets including cytochrome p 450 (cyp) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates in general have been shown to have chemopreventive potential, with effects on various cellular targets and pathways related to cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture and should be stored in a dry place . It should also be kept refrigerated to maintain its stability. The compound is harmful and irritating, and direct contact with skin and eyes should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with thiophosgene (CSCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired isothiocyanate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromophenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in the study of enzyme active sites and protein labeling.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 4-Bromophenyl isothiocyanate is unique due to the presence of the bromine atom at the para position, which enhances its reactivity and makes it suitable for specific synthetic applications. Its ability to form stable thioureas and heterocyclic compounds further distinguishes it from other isothiocyanates .

Properties

IUPAC Name

1-bromo-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQACWEBGSZBLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173594
Record name 4-Bromophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-12-2
Record name 4-Bromophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenyl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BROMOPHENYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT5DF1B5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Bromophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Bromophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Bromophenyl isothiocyanate
Reactant of Route 5
4-Bromophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Bromophenyl isothiocyanate
Customer
Q & A

Q1: What is the structural characterization of 4-Bromophenyl isothiocyanate?

A1: While the provided abstracts do not explicitly detail the spectroscopic properties of this compound itself, they describe its use as a reagent in organic synthesis. Based on its name, we can deduce the following:

    Q2: How does this compound react with nucleophiles like amines?

    A2: this compound readily reacts with amines, forming thiourea derivatives. This reaction is highlighted in several abstracts. For instance, in one study , it reacts with a substituted pyrroloquinoline, leading to a tetracyclic selenaheterocycle through a proposed mechanism involving a selenoureido intermediate. Similarly, another study utilizes the reaction with 2-hydrazinobenzimidazole to synthesize substituted pyrimidinone derivatives with potential antimicrobial activity.

    Q3: Are there any insights into the crystal structures of compounds derived from this compound?

    A3: Yes, the research provides details on the crystal structures of some derivatives. For example, one study determined the molecular structure of a thiaheterocycle synthesized using this compound and a pyrroloquinoline derivative via X-ray crystallography. This structural information can be valuable for understanding the conformation and potential binding interactions of similar compounds.

    Q4: What are the potential applications of compounds synthesized using this compound?

    A4: The research suggests that derivatives of this compound might possess interesting biological activities. For instance, pyrimidinone analogs synthesized using this compound were screened for antimicrobial activity . This highlights the potential of this compound as a building block for developing novel bioactive molecules.

    Q5: Has this compound been used in studying biological systems?

    A5: While not directly addressed in the provided abstracts, one study mentions the use of a radiolabeled analog, [35S]-4-bromophenyl isothiocyanate, in studying skin diseases in guinea pigs. Although lacking specifics, this suggests the compound or its derivatives might be valuable tools in investigating biological processes.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.